molecular formula C18H17FN4O B2509144 N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-75-5

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2509144
CAS No.: 866846-75-5
M. Wt: 324.359
InChI Key: WDPGHAXNGCDZNY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule based on the 1,2,3-triazole scaffold, a structure of significant interest in medicinal chemistry. This compound is offered for research purposes only and is not intended for diagnostic or therapeutic use. Research Applications and Value: Compounds within the 1,2,3-triazole-4-carboxamide class have demonstrated potent and selective biological activities in scientific research. Specifically, closely related analogs have been identified as highly effective Pregnane X Receptor (PXR) inhibitors , functioning as inverse agonists and antagonists with low nanomolar IC50 values . PXR is a key regulator of drug metabolism and its inhibition is a valuable strategy for mitigating adverse drug-drug interactions . Furthermore, other 1,2,3-triazole-4-carboxamide derivatives have shown selective cytotoxic activity against human leukemic T-cells at nanomolar doses, highlighting their potential in oncology research . The structural motif of 1,2,3-triazoles is also being explored in immunotherapeutic approaches, such as the inhibition of the IDO1 enzyme, though your specific compound's activity would require experimental validation . Handling and Usage: This product is strictly for research use in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all safe laboratory practices.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-3-13-8-10-14(11-9-13)20-18(24)17-12(2)23(22-21-17)16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPGHAXNGCDZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Introduction of the Ethylphenyl and Fluorophenyl Groups: The ethylphenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester. This reaction often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, which can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of triazole derivatives, including N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. For instance, research indicates that compounds with similar structures exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds have been shown to possess minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Case Study:
A study synthesized a series of triazole conjugates and evaluated their antimicrobial efficacy. Among these, certain compounds demonstrated superior activity against resistant strains, highlighting the potential of triazole derivatives in developing new antimicrobial agents .

CompoundMIC (μM)Target Bacteria
Triazole A0.78Staphylococcus aureus
Triazole B1.56Escherichia coli
Triazole C3.12Salmonella typhi

Anticancer Properties

Triazoles are also being explored for their anticancer potential. The structural features of this compound may contribute to its ability to inhibit tumor cell proliferation.

Case Study:
In a recent investigation, a series of triazole derivatives were tested for their cytotoxic effects on various cancer cell lines. Compounds with similar triazole scaffolds exhibited promising results, with some demonstrating IC50 values in low micromolar ranges against breast and lung cancer cells .

CompoundIC50 (μM)Cancer Cell Line
Triazole D5.0MCF-7 (Breast)
Triazole E3.5A549 (Lung)

Material Science Applications

Beyond pharmacological uses, this compound is being investigated for its properties in material science. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and sensor technology.

Case Study:
Research has shown that triazole-based materials can be utilized as ligands in metal-organic frameworks (MOFs), which are important for gas storage and separation technologies. The incorporation of this compound into MOFs has led to enhanced stability and selectivity for specific gases .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of triazole carboxamides are highly dependent on substituents at the triazole’s 1-position and the amide’s aryl group. Below is a comparative analysis of key analogs:

Table 1: Structural and Substituent Comparison
Compound Name (Source) R1 (Triazole 1-position) R2 (Amide N-substituent) Molecular Weight* Key Features
Target Compound 2-fluorophenyl 4-ethylphenyl ~354.4 g/mol Ethyl group enhances hydrophobicity
3o () 2-fluorophenyl quinolin-2-yl ~389.4 g/mol Quinoline moiety increases lipophilicity
B20 () 4-fluorophenyl pyridineamide ~508.5 g/mol Pyridine enables hydrogen bonding
ZIPSEY () 4-chlorophenyl hydroxypropan-2-yl ~322.8 g/mol Hydroxyl group improves aqueous solubility
5-(4-Fluorophenyl) () 4-methylphenyl phenyl ~450.5 g/mol Pyrazole-carbothioamide adds rigidity

*Calculated based on molecular formulas.

Key Research Findings and Trends

Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance stability and binding affinity to hydrophobic pockets (e.g., 2-fluorophenyl in the target compound) . Aromatic vs. Aliphatic Groups: Quinoline (3o) and pyridine (B20) improve π-π stacking, while aliphatic chains (e.g., ethyl) optimize logP values .

Crystallographic Insights :

  • Compounds with fluorophenyl groups () adopt near-planar conformations, except when steric hindrance from ortho-substituents induces perpendicular orientations .

Software in Structural Analysis :

  • SHELXL and WinGX () are critical for refining anisotropic displacement parameters and validating hydrogen-bonding networks .

Biological Activity

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole family, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H17FN4O
  • Molecular Weight : 324.36 g/mol
  • CAS Number : 866872-81-3

Anticancer Activity

Recent studies have illustrated that triazole derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin. In vitro assays indicated that these compounds can induce apoptosis in cancer cells through mechanisms such as:

  • DNA Damage : Induction of DNA fragmentation and chromatin condensation.
  • Mitochondrial Dysfunction : Reduction in mitochondrial membrane potential leading to cell death .

Antimicrobial Activity

The triazole ring system is known for its broad-spectrum antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid metabolism .

Anti-inflammatory and Neuroprotective Effects

Emerging research highlights the anti-inflammatory potential of triazole derivatives. These compounds can inhibit pathways like NF-κB signaling, which is crucial in mediating inflammatory responses. Additionally, certain derivatives have shown neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazole derivatives on Jurkat T-cells. The results indicated that compounds with similar structures to this compound induced significant morphological changes associated with apoptosis .

Compound IDIC50 (μM)Mechanism of Action
4a10DNA fragmentation
4b15Mitochondrial damage
4c12Membrane blebbing

Case Study 2: Anti-inflammatory Activity

In another study focusing on neuroinflammation, derivatives were tested for their ability to inhibit nitric oxide production in microglial cells. The results indicated that several compounds exhibited IC50 values in the low micromolar range, suggesting significant anti-inflammatory activity .

Compound IDIC50 (μM)Target Pathway
52.91NF-kB inhibition
63.08ROS reduction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step routes, typically involving:

Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Amide Coupling : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the triazole carboxylic acid and the 4-ethylphenylamine derivative .

  • Optimization : Solvent choice (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalyst loading (e.g., 10 mol% CuI) are critical for yield improvement. Reaction progress is monitored via TLC and validated by NMR .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm regioselectivity of the triazole ring and substituent positions. Aromatic protons in the 2-fluorophenyl group show distinct splitting patterns (e.g., δ 7.45–7.68 ppm) .
  • HRMS : For molecular ion validation (e.g., [M+H]+ at m/z 365.15) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. What preliminary biological activities have been reported for similar triazole carboxamide derivatives?

  • Methodological Answer : Triazole derivatives exhibit:

  • Anticancer Activity : IC50 values <10 µM against HeLa and MCF-7 cell lines via tubulin polymerization inhibition .
  • Antimicrobial Effects : MIC values of 2–8 µg/mL against S. aureus and E. coli through membrane disruption .
  • Assays : MTT for cytotoxicity, broth microdilution for antimicrobial testing .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl groups) on the phenyl rings affect bioactivity and physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Log P increases with ethyl groups (e.g., Log P = 3.2 vs. 2.8 for methyl), enhancing membrane permeability but reducing aqueous solubility .
  • Bioactivity : Ethyl groups at the 4-position improve target binding affinity (e.g., ∆G = -8.2 kcal/mol vs. -7.5 kcal/mol for methyl in docking studies) .
  • Experimental Design : Systematic SAR studies using analogues with controlled substituent changes, validated via SPR or ITC .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Challenges : Low melting points (<100°C) and solvent-dependent polymorphism complicate crystal growth .
  • Solutions : Slow evaporation in DMSO/water (7:3 v/v) at 4°C yields diffraction-quality crystals. SHELXL refinement with twin detection (TWIN/BASF commands) resolves disorder .

Q. How can contradictory data on biological potency across studies be reconciled?

  • Methodological Answer :

  • Sources of Discrepancy : Variability in assay conditions (e.g., serum concentration in cell cultures) or impurity profiles (e.g., residual CuI in synthetic batches) .
  • Mitigation :

Standardized Protocols : Use CLSI guidelines for antimicrobial assays .

HPLC Purity : Ensure >95% purity (C18 column, 0.1% TFA/ACN gradient) .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Methodological Answer :

  • Docking : AutoDock Vina or Glide with homology-modeled β-tubulin or kinase domains (PDB: 1SA0) .
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 50 ns trajectories) .
  • Validation : Cross-correlate with SPR binding kinetics (e.g., kon = 1.5×10^5 M⁻¹s⁻¹) .

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